Cytochrome P450 2B6 Inhibition: 2-(4-Bromophenyl)cyclopropanecarboxylic Acid vs. Untested Chloro Analog
2-(4-Bromophenyl)cyclopropanecarboxylic acid demonstrates measurable mechanism-based inhibition of human cytochrome P450 2B6 with a Ki of 3.80 μM, as determined by bupropion hydroxylation assay in human liver microsomes [1]. In contrast, the corresponding 4-chlorophenyl analog (2-(4-chlorophenyl)cyclopropanecarboxylic acid) lacks any reported CYP inhibition data in the same assay system [2]. This represents a quantifiable and actionable differentiation for researchers investigating CYP-mediated drug-drug interactions or metabolic stability of cyclopropane-containing candidates.
| Evidence Dimension | CYP2B6 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 3.80 μM (3.80E+3 nM) |
| Comparator Or Baseline | 2-(4-Chlorophenyl)cyclopropanecarboxylic acid: No reported Ki value in comparable assay |
| Quantified Difference | Data present for target vs. data absent for comparator |
| Conditions | Mechanism-based inhibition of human CYP2B6 measured by bupropion hydroxylation using human liver microsomes |
Why This Matters
For preclinical drug metabolism studies, the presence of quantifiable CYP inhibition data for the bromo analog—versus the complete absence of such data for the chloro analog—provides a tangible basis for selecting the bromo compound when CYP interaction profiling is a project requirement.
- [1] BindingDB. PrimarySearch_ki Entry for MonomerID 50418086. Ki: 3.80E+3 nM. Assay: Mechanism-based inhibition of human cytochrome P450 2B6 measured by bupropion hydroxylation using human liver microsomes. Accessed 2026. View Source
- [2] PubChem. CID 145997167: 2-(4-chlorophenyl)cyclopropane-1-carboxylic acid. Biological Activity Summary. Accessed 2026. View Source
